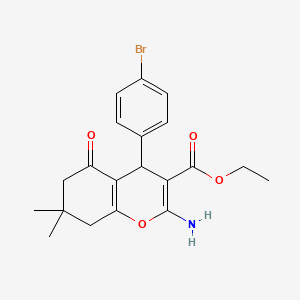![molecular formula C20H26N2O2 B10880358 [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](4-methoxyphenyl)methanone](/img/structure/B10880358.png)
[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone is a complex organic compound featuring a bicyclic structure fused with a piperazine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone typically involves multiple steps:
-
Formation of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl Intermediate
Starting Materials: Norbornene and suitable alkylating agents.
Reaction Conditions: Catalytic hydrogenation or halogenation followed by nucleophilic substitution.
-
Piperazine Ring Formation
Starting Materials: The intermediate from the first step and piperazine.
Reaction Conditions: Typically involves heating under reflux in the presence of a solvent like ethanol or methanol.
-
Attachment of the Methoxyphenyl Group
Starting Materials: The piperazine intermediate and 4-methoxybenzoyl chloride.
Reaction Conditions: Conducted under basic conditions, often using a base like triethylamine.
Industrial Production Methods
Industrial production may involve similar steps but optimized for scale, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives, potentially altering the bicyclic or piperazine rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Often performed in anhydrous conditions.
Products: Reduced forms of the compound, possibly affecting the ketone or methoxy groups.
-
Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Depends on the nature of the substituent; can be acidic, basic, or neutral.
Products: Substituted derivatives, potentially modifying the piperazine or phenyl rings.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a candidate for catalytic processes, particularly in organic synthesis.
Biology
Medicine
Therapeutics: Investigated for its potential as an active pharmaceutical ingredient in treating various conditions.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone exerts its effects depends on its application. In pharmacology, it may interact with specific receptors or enzymes, altering biochemical pathways. The bicyclic structure could provide rigidity, influencing how the compound binds to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone : Similar structure but with a hydroxy group instead of a methoxy group.
- 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone : Contains a chlorine atom, which may alter its reactivity and applications.
Uniqueness
The presence of the methoxy group in 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone can influence its electronic properties and reactivity, making it distinct from its analogs. This can affect its solubility, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H26N2O2/c1-24-19-6-4-16(5-7-19)20(23)22-10-8-21(9-11-22)14-18-13-15-2-3-17(18)12-15/h2-7,15,17-18H,8-14H2,1H3 |
InChI Key |
ZWUFFHHUFFLOMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B10880278.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10880285.png)
![2-[4-(benzyloxy)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B10880290.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10880295.png)

![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880312.png)
![N-({2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide](/img/structure/B10880316.png)
![[(5E)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10880339.png)
![(2,3-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10880347.png)
![2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10880355.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10880363.png)

![3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10880369.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-chlorobenzohydrazide](/img/structure/B10880373.png)
